molecular formula C26H23N5O3 B14088499 8-(3-methoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

8-(3-methoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B14088499
M. Wt: 453.5 g/mol
InChI Key: WNTIBEJAXRYBDP-UHFFFAOYSA-N
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Description

8-(3-methoxyphenyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring-like structures that include atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-methoxyphenyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the core purine structure, followed by the introduction of the methoxyphenyl, methyl, and naphthylmethyl groups through various substitution reactions. Common reagents used in these reactions include hydrazine, methyl iodide, and naphthylmethyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

8-(3-methoxyphenyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

    Reduction: Hydrogen gas, palladium catalyst; ambient temperature and pressure.

    Substitution: Sodium hydride, alkyl halides; anhydrous conditions to prevent hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

8-(3-methoxyphenyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 8-(3-methoxyphenyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    8-(4-methoxyphenyl)-7-methyl-3-(phenylmethyl)purine-2,6-dione: Another heterocyclic compound with similar structural features but different functional groups.

    3-methyl-7-(1-naphthylmethyl)-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione: Shares the naphthylmethyl group but has different substituents on the purine ring.

Uniqueness

8-(3-methoxyphenyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione is unique due to its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C26H23N5O3

Molecular Weight

453.5 g/mol

IUPAC Name

6-(3-methoxyphenyl)-4-methyl-2-(naphthalen-1-ylmethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C26H23N5O3/c1-28-23-22(30-14-13-29(25(30)27-23)19-10-6-11-20(15-19)34-2)24(32)31(26(28)33)16-18-9-5-8-17-7-3-4-12-21(17)18/h3-12,15H,13-14,16H2,1-2H3

InChI Key

WNTIBEJAXRYBDP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC4=CC=CC=C43)N5CCN(C5=N2)C6=CC(=CC=C6)OC

Origin of Product

United States

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